Chromatographic Retention Deficiency on Standard Reversed-Phase C18 Columns vs. Other Terazosin Impurities
6-O-Desmethyl terazosin (Impurity G), together with its 7-O-desmethyl isomer (Impurity H), exhibits critically inadequate retention on standard reversed-phase C18 stationary phases—even with 100% aqueous mobile phase—a property not shared by other EP-specified terazosin impurities (A, B, C, E, F, J, K) [1]. The official Ph. Eur. monograph consequently mandates two separate chromatographic methods: a reversed-phase method for most impurities and an ion-pair chromatographic method specifically to retain and quantify Impurities G and H [1]. The updated method using a pentafluorophenyl (PFP) stationary phase successfully unified the analysis, reducing total run time from 90 minutes (2 × 45 min) to below 20 minutes [1].
| Evidence Dimension | Chromatographic retention on standard C18 reversed-phase column |
|---|---|
| Target Compound Data | Inadequate retention under 100% aqueous RP conditions; requires ion-pair chromatography or PFP stationary phase for adequate retention |
| Comparator Or Baseline | Terazosin impurities A, B, C, E, F, J, K: Adequately retained on standard C18 reversed-phase columns |
| Quantified Difference | Qualitatively distinct retention behavior; necessitates dedicated chromatographic method (ion-pair or PFP) separate from all other specified impurities |
| Conditions | European Pharmacopoeia impurity profiling method; C18 stationary phase; aqueous/organic mobile phases |
Why This Matters
Procurement of 6-O-desmethyl terazosin as a reference standard is non-negotiable for laboratories performing EP-compliant terazosin impurity profiling because its unique chromatographic behavior cannot be simulated by any other impurity standard.
- [1] Enesei D, Kapui I, Fekete S, Kormány R. Updating the European Pharmacopoeia impurity profiling method for terazosin and suggesting alternative columns. J Pharm Biomed Anal. 2020;187:113371. View Source
